

# PROTAC AR Degrader-8 structure and chemical properties

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: PROTAC AR Degrader-8

Cat. No.: B15544211 Get Quote

# An In-Depth Technical Guide to PROTAC AR Degrader-8

This technical guide provides a comprehensive overview of the structure, chemical properties, and biological activity of **PROTAC AR Degrader-8**, a potent and selective androgen receptor (AR) degrader. The information is intended for researchers, scientists, and drug development professionals working in the fields of oncology, medicinal chemistry, and targeted protein degradation.

## **Introduction to PROTAC AR Degrader-8**

Proteolysis-targeting chimeras (PROTACs) are a novel class of therapeutic agents that utilize the cell's own ubiquitin-proteasome system to selectively degrade target proteins. **PROTAC AR Degrader-8**, also known as Compound NP18, is a heterobifunctional molecule designed to target the androgen receptor for degradation. The androgen receptor is a key driver of prostate cancer, and its degradation presents a promising therapeutic strategy, particularly in castration-resistant prostate cancer (CRPC).

**PROTAC AR Degrader-8** is composed of three key components: a ligand that binds to the androgen receptor, a ligand that recruits an E3 ubiquitin ligase (specifically, Cereblon), and a linker that connects these two moieties. This tripartite structure enables the formation of a ternary complex between the androgen receptor and the E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of the AR protein.



## **Chemical Properties of PROTAC AR Degrader-8**

The chemical properties of **PROTAC AR Degrader-8** are summarized in the table below.

| Property          | Value                                                                                                                                                          | Source |
|-------------------|----------------------------------------------------------------------------------------------------------------------------------------------------------------|--------|
| Molecular Formula | C40H41N5O7                                                                                                                                                     | [1]    |
| Molecular Weight  | 703.78 g/mol                                                                                                                                                   | [2]    |
| IUPAC Name        | 2-(2,6-dioxopiperidin-3-yl)-4-[2-<br>[4-[2-[4-[(6-morpholin-4-yl-2-<br>pyridinyl)methoxy]phenyl]propa<br>n-2-<br>yl]phenoxy]ethylamino]isoindol<br>e-1,3-dione | [1]    |
| CAS Number        | 3044108-04-2                                                                                                                                                   | [2]    |
| Solubility        | ≥ 100 mg/mL in DMSO (142.09 mM)                                                                                                                                | [2]    |

## **Biological Activity of PROTAC AR Degrader-8**

**PROTAC AR Degrader-8** has demonstrated potent and selective degradation of both full-length androgen receptor (AR-FL) and the splice variant AR-V7, which is often associated with resistance to anti-androgen therapies. Its efficacy has been evaluated in prostate cancer cell lines, as summarized in the following tables.

## **Degradation Activity (DC50)**

The DC50 value represents the concentration of the degrader required to induce 50% degradation of the target protein.



| Cell Line | Target Protein | DC50 (μM) | Source |
|-----------|----------------|-----------|--------|
| 22Rv1     | AR-FL          | 0.018     | [2][3] |
| LNCaP     | AR-FL          | 0.14      | [2][3] |
| 22Rv1     | AR-V7          | 0.026     | [2][3] |

## **Inhibition of Cell Proliferation (IC50)**

The IC50 value represents the concentration of the compound required to inhibit 50% of cell proliferation.

| Cell Line | IC50 (μM) | Source |
|-----------|-----------|--------|
| 22Rv1     | 0.038     | [2][3] |
| LNCaP     | 1.11      | [2][3] |

### **Mechanism of Action**

**PROTAC AR Degrader-8** functions by hijacking the ubiquitin-proteasome pathway to induce the degradation of the androgen receptor. The process can be summarized in the following steps:

- Ternary Complex Formation: **PROTAC AR Degrader-8** simultaneously binds to the androgen receptor and an E3 ubiquitin ligase (Cereblon), forming a ternary complex.
- Ubiquitination: The proximity induced by the PROTAC allows the E3 ligase to transfer ubiquitin molecules to the androgen receptor, tagging it for degradation.
- Proteasomal Degradation: The poly-ubiquitinated androgen receptor is recognized and degraded by the 26S proteasome.
- Catalytic Cycle: After the degradation of the target protein, PROTAC AR Degrader-8 is released and can engage with another androgen receptor and E3 ligase, enabling a catalytic cycle of degradation.





Click to download full resolution via product page

Caption: Mechanism of PROTAC AR Degrader-8 action.

## The Androgen Receptor Signaling Pathway

The androgen receptor is a ligand-activated transcription factor that plays a critical role in the development and progression of prostate cancer. The canonical signaling pathway is as follows:



- Ligand Binding: Androgens, such as testosterone and dihydrotestosterone (DHT), diffuse into the cell and bind to the ligand-binding domain (LBD) of the AR, which is located in the cytoplasm in an inactive state, complexed with heat shock proteins (HSPs).
- Conformational Change and Dissociation: Ligand binding induces a conformational change in the AR, causing the dissociation of HSPs.
- Dimerization and Nuclear Translocation: The activated AR monomers dimerize and translocate into the nucleus.
- DNA Binding and Transcription: In the nucleus, the AR dimer binds to specific DNA sequences known as androgen response elements (AREs) in the promoter and enhancer regions of target genes.
- Gene Expression: The AR then recruits co-regulators and the transcriptional machinery, leading to the expression of genes that promote cell growth, proliferation, and survival.

Caption: Overview of the androgen receptor signaling pathway.

## **Experimental Protocols**

While the specific, detailed experimental protocols from the primary literature by Ha S, et al. are not publicly available through the conducted searches, this section provides representative protocols for key experiments used to characterize **PROTAC AR Degrader-8**. These are intended as illustrative examples.

## **General Experimental Workflow for PROTAC Evaluation**





Click to download full resolution via product page

Caption: A typical experimental workflow for evaluating a PROTAC.



## Representative Protocol: Western Blotting for AR Degradation

This protocol describes a general procedure for assessing the degradation of the androgen receptor in prostate cancer cells following treatment with **PROTAC AR Degrader-8**.

#### 1. Cell Culture and Treatment:

- Seed prostate cancer cells (e.g., 22Rv1 or LNCaP) in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
- Allow cells to adhere overnight in a humidified incubator at 37°C with 5% CO2.
- Prepare a stock solution of **PROTAC AR Degrader-8** in DMSO.
- Treat the cells with a range of concentrations of **PROTAC AR Degrader-8** (e.g., 0.001  $\mu$ M to 10  $\mu$ M) for a specified time (e.g., 24 hours). Include a vehicle control (DMSO) for comparison.

#### 2. Cell Lysis and Protein Quantification:

- After treatment, wash the cells twice with ice-cold phosphate-buffered saline (PBS).
- Lyse the cells in radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.
- Scrape the cells and transfer the lysate to a microcentrifuge tube.
- Incubate on ice for 30 minutes, with vortexing every 10 minutes.
- Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
- Collect the supernatant and determine the protein concentration using a BCA protein assay kit.

#### 3. SDS-PAGE and Protein Transfer:

- Normalize the protein concentration of all samples.
- Prepare samples by adding Laemmli sample buffer and boiling at 95°C for 5 minutes.
- Load equal amounts of protein (e.g., 20-30 μg) per lane onto a polyacrylamide gel (e.g., 4-12% Bis-Tris).
- Perform electrophoresis to separate the proteins by size.
- Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

#### 4. Immunoblotting:



- Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Trisbuffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
- Incubate the membrane with a primary antibody specific for the androgen receptor (diluted in blocking buffer) overnight at 4°C with gentle agitation.
- Also, probe for a loading control protein (e.g., GAPDH or β-actin) to ensure equal protein loading.
- Wash the membrane three times with TBST for 10 minutes each.
- Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
- Wash the membrane three times with TBST for 10 minutes each.
- 5. Detection and Analysis:
- Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
- Visualize the protein bands using a chemiluminescence imaging system.
- Quantify the band intensities using densitometry software.
- Normalize the AR band intensity to the loading control.
- Calculate the percentage of AR degradation relative to the vehicle-treated control for each concentration of **PROTAC AR Degrader-8**.
- Plot the percentage of degradation against the log of the degrader concentration and fit a dose-response curve to determine the DC50 value.

## Representative Protocol: Cell Viability Assay (WST-8/CCK-8)

This protocol outlines a general method for determining the effect of **PROTAC AR Degrader-8** on the viability of prostate cancer cells.

#### 1. Cell Seeding:

- Seed prostate cancer cells in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells per well) in 100 μL of culture medium.
- Allow the cells to adhere overnight.
- 2. Compound Treatment:
- Prepare serial dilutions of PROTAC AR Degrader-8 in culture medium.



- Treat the cells with the various concentrations of the degrader. Include a vehicle control (DMSO) and a blank control (medium only).
- Incubate the plate for a specified period (e.g., 72 hours) at 37°C with 5% CO2.
- 3. Viability Measurement:
- Add 10 μL of WST-8 (or CCK-8) reagent to each well.
- Incubate the plate for 1-4 hours at 37°C. The incubation time may need to be optimized for different cell lines.
- Measure the absorbance at 450 nm using a microplate reader.
- 4. Data Analysis:
- Subtract the absorbance of the blank control from all other readings.
- Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control (set as 100% viability).
- Plot the percentage of viability against the log of the degrader concentration and fit a doseresponse curve to determine the IC50 value.

### Conclusion

**PROTAC AR Degrader-8** is a highly potent and selective degrader of the androgen receptor, including the clinically relevant AR-V7 splice variant. Its ability to effectively induce AR degradation and inhibit the proliferation of prostate cancer cells highlights its potential as a promising therapeutic agent for the treatment of prostate cancer. The data and protocols presented in this technical guide provide a valuable resource for researchers and drug developers in the field of targeted protein degradation.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

 1. Cell Viability Assay with 3D Prostate Tumor Spheroids | Springer Nature Experiments [experiments.springernature.com]



- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [PROTAC AR Degrader-8 structure and chemical properties]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15544211#protac-ar-degrader-8-structure-and-chemical-properties]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com